4-(4-Hydroxybutyl)benzonitrile
Description
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
4-(4-hydroxybutyl)benzonitrile |
InChI |
InChI=1S/C11H13NO/c12-9-11-6-4-10(5-7-11)3-1-2-8-13/h4-7,13H,1-3,8H2 |
InChI Key |
PLSFJPJQEAAVRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCO)C#N |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C14H15NO3
- Molecular Weight : 245.28 g/mol
- IUPAC Name : 4-(4-hydroxybutyl)benzonitrile
The compound features a benzonitrile core with a hydroxybutyl substituent, which enhances its solubility and biological activity.
Medicinal Chemistry Applications
1. Antidepressant Development
this compound is being investigated as an intermediate in the synthesis of various antidepressants. Specifically, it has been linked to the production of escitalopram, a widely used selective serotonin reuptake inhibitor (SSRI). The compound's ability to form crystalline enantiomers improves the purity and efficacy of the final pharmaceutical product .
2. Anticancer Research
Recent studies have shown that derivatives of this compound exhibit anticancer properties. In vitro assays demonstrated that certain modifications of the compound can inhibit the proliferation of cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
3. Antimicrobial Activity
Research indicates that this compound and its derivatives possess antimicrobial properties. In a study evaluating its effectiveness against common pathogens like Staphylococcus aureus and Escherichia coli, the compound showed promising results with minimum inhibitory concentrations (MICs) indicating moderate potency .
Material Science Applications
1. Polymer Chemistry
The compound's hydroxyl group allows for its incorporation into polymer matrices, enhancing their mechanical properties and thermal stability. This application is particularly relevant in developing high-performance materials for industrial use.
2. Chemical Sensors
Due to its electronic properties, this compound can be utilized in the design of chemical sensors for detecting environmental pollutants or biological markers, offering real-time monitoring capabilities.
Case Study 1: Synthesis and Characterization of Escitalopram Derivatives
- Objective : To synthesize high-purity escitalopram using this compound as an intermediate.
- Methodology : Crystallization techniques were employed to isolate enantiomers.
- Results : The synthesized escitalopram exhibited enhanced pharmacological profiles compared to traditional methods, demonstrating improved efficacy in clinical settings .
Case Study 2: Antimicrobial Efficacy Against Pathogens
- Objective : To evaluate the antimicrobial activity of this compound.
- Methodology : In vitro assays were conducted against various bacterial strains.
- Results : The compound showed significant antibacterial activity with MIC values comparable to standard antibiotics, indicating its potential as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Androgen Receptor-Targeting Derivatives
RU59063
- Structure : 4-[3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile
- Molecular Formula : C₁₇H₁₈F₃N₃O₂S
- Molecular Weight : 385.4 g/mol
- Key Substituents: Thioxoimidazolidinone, trifluoromethyl, and hydroxybutyl groups.
- Activity: Acts as a selective androgen receptor degrader (SARD) with potent antiproliferative effects against prostate cancer cells (e.g., LNCaP). The hydroxybutyl group enhances binding affinity to the androgen receptor, while the thioxoimidazolidinone and trifluoromethyl groups stabilize hydrophobic interactions .
RU58841
- Structure : 4-[3-(4-Hydroxybutyl)-4,4-dimethyl-2,5-dioxo-1-imidazolidinyl]-2-(trifluoromethyl)benzonitrile
- Molecular Formula : C₁₇H₁₈F₃N₃O₃
- Molecular Weight : 369.34 g/mol
- Key Substituents : Dioxoimidazolidinyl and trifluoromethyl groups.
- Activity: A nonsteroidal antiandrogen used in studies targeting androgen-dependent conditions like alopecia. The hydroxybutyl group improves solubility in DMSO (up to 22 mM), facilitating in vitro assays .
Comparison :
- Both RU59063 and RU58841 share the hydroxybutyl and trifluoromethyl substituents but differ in their heterocyclic cores (thioxoimidazolidinone vs. dioxoimidazolidinyl). RU59063’s thioxo group enhances metabolic stability, whereas RU58841’s dioxo group may influence receptor binding kinetics.
Cytotoxic Benzonitrile Derivatives
Compound 1c
- Structure : 4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile
- Molecular Formula : C₁₇H₁₂ClN₃
- Molecular Weight : 293.75 g/mol
- Key Substituents : Chlorophenyl and triazole groups.
- Activity : Exhibits high cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231) due to the electron-withdrawing chlorine and triazole moieties, which enhance DNA intercalation .
Compound 1h
- Structure : 4-[2-(4-Methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile
- Molecular Formula : C₁₈H₁₅N₃O
- Molecular Weight : 289.33 g/mol
- Key Substituents : Methoxyphenyl and triazole groups.
- Activity : Shows selectivity for T47D breast cancer cells, attributed to the methoxy group’s ability to modulate electron density and improve membrane permeability .
Comparison :
- The hydroxybutyl group in 4-(4-Hydroxybutyl)benzonitrile lacks the heterocyclic diversity seen in 1c and 1h, which directly correlates with their enhanced cytotoxic activity.
Nonlinear Optical (NLO) Active Derivatives
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile
- Molecular Formula : C₁₈H₁₁N₃O
- Molecular Weight : 285.30 g/mol
- Key Substituents : Ethynyl-linked oxazole and phenyl groups.
- NLO Activity : Displays a high hyper-Rayleigh scattering (βHRS) value of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹ due to its extended π-conjugation system, making it suitable for frequency conversion applications .
4-DMDBA
- Structure : A dibenzylideneacetone derivative.
- NLO Activity: βHRS = 50 × 10⁻³⁰ cm⁴·statvolt⁻¹, outperforming simpler chalcone derivatives. The dimethylamino group enhances electron delocalization .
Comparison :
- While this compound lacks the π-extended systems seen in these NLO-active compounds, its hydroxybutyl group could theoretically improve solubility in polar solvents for optoelectronic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4-Hydroxybutyl)benzonitrile, and how can purity be validated?
- Methodology : The compound can be synthesized via hydrosilylation reactions using Fe-based catalysts (e.g., Bu₄N[Fe(CO)₃(NO)]) to introduce the hydroxybutyl group onto the benzonitrile scaffold . Post-synthesis, purity is validated using HPLC (High-Performance Liquid Chromatography) with UV detection and ¹H/¹³C NMR to confirm structural integrity. For quantification, GC-MS or LC-MS is recommended to detect trace impurities .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- FT-IR : Identify functional groups (e.g., -CN stretch at ~2220 cm⁻¹, -OH stretch at ~3300 cm⁻¹) .
- NMR : ¹H NMR (δ 1.6–1.8 ppm for hydroxybutyl protons; δ 7.5–8.0 ppm for aromatic protons) and ¹³C NMR (δ 120–130 ppm for nitrile carbon) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ peak at m/z 190.1) .
Q. How should researchers handle safety risks associated with this compound?
- Safety Protocols :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors or aerosols .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields of this compound?
- Experimental Design :
- Catalyst Screening : Test Fe, Ru, or Pd catalysts under varying temperatures (60–120°C) and solvent systems (e.g., THF, DMF) .
- DOE (Design of Experiments) : Use factorial designs to assess interactions between parameters (e.g., catalyst loading, reaction time) .
- In Situ Monitoring : Employ Raman spectroscopy to track reaction progress and intermediate formation .
Q. What computational tools can predict the photophysical properties of this compound?
- Approach :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic transitions and excited-state behavior .
- TD-DFT : Simulate UV-Vis spectra to correlate with experimental data .
- Molecular Dynamics : Model solvation effects in polar/nonpolar solvents to predict solubility and aggregation tendencies .
Q. How can environmental degradation pathways of this compound be investigated?
- Methodology :
- Photolysis Studies : Expose the compound to UV light (254 nm) in aqueous/organic media and analyze degradation products via LC-QTOF-MS .
- Biodegradation Assays : Use soil or microbial cultures (e.g., Pseudomonas spp.) to assess metabolic breakdown; monitor intermediates with GC-MS .
- Ecotoxicity : Evaluate impact on Daphnia magna or Vibrio fischeri using OECD guidelines .
Q. What strategies resolve contradictions in reported biological activity data?
- Analytical Framework :
- Dose-Response Curves : Replicate assays (e.g., anti-androgenic activity in PC3 cells) across multiple cell lines .
- Metabolite Profiling : Identify active/inactive metabolites using HR-MS/MS to explain variability .
- Orthogonal Assays : Cross-validate results with SPR (Surface Plasmon Resonance) for binding affinity measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
